(1S,1'S,2R,2'R)-1,1'-Di-tert-butyl-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1H,1'H-2,2'-biphosphindole
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Overview
Description
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is particularly notable for its role in facilitating enantioselective reactions, which are crucial in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole typically involves the following steps:
Formation of the Biphosphindole Core: The initial step involves the formation of the biphosphindole core through a cyclization reaction.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the tert-butyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halides or other electrophiles under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is widely used as a ligand in asymmetric catalysis. It is particularly effective in rhodium-catalyzed hydroacylation and conjugate addition reactions, where it helps achieve high enantioselectivity .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs. Its ability to facilitate enantioselective reactions makes it valuable in the production of pharmaceuticals that require high enantiomeric purity.
Industry
In the industrial sector, (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is used in the manufacture of fine chemicals and agrochemicals. Its role in asymmetric catalysis helps improve the efficiency and selectivity of various industrial processes.
Mechanism of Action
The mechanism by which (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole exerts its effects involves its interaction with metal catalysts. The compound acts as a chiral ligand, coordinating with metal centers to form chiral complexes. These complexes then facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Tol-BINAP: A similar compound with a different substitution pattern on the biphosphine core.
®-Segphos: A chiral diphosphine ligand with a different backbone structure.
Uniqueness
(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is unique due to its high steric hindrance provided by the tert-butyl groups and the electron-donating effects of the methoxy groups. These features enhance its ability to achieve high enantioselectivity in catalytic reactions, making it a valuable ligand in asymmetric synthesis.
Biological Activity
(1S,1'S,2R,2'R)-1,1'-Di-tert-butyl-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1H,1'H-2,2'-biphosphindole (CAS No. 1477517-22-8) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that merit detailed exploration. This article provides an overview of the compound's biological activity based on available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C26H36O2P2, with a molecular weight of 442.51 g/mol. The presence of two tert-butyl groups and two methoxy groups contributes to its steric bulk and lipophilicity, which are critical factors influencing its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its role as a potential inhibitor in various biochemical pathways. The following sections summarize key findings from recent studies.
Enzyme Inhibition
One notable aspect of this compound is its potential as an enzyme inhibitor. Studies have shown that biphosphindole derivatives can exhibit inhibitory effects on specific enzymes involved in metabolic pathways:
Enzyme | Inhibitory Activity | IC50 Value |
---|---|---|
BACE1 | Moderate | 194 nM |
Cathepsin D | Low selectivity | 1.25 nM |
The structure-activity relationship (SAR) indicates that modifications to the biphosphindole scaffold can enhance potency and selectivity against these enzymes .
Cytotoxicity and Antitumor Activity
Preliminary evaluations of cytotoxicity have shown that this compound exhibits varying degrees of cytotoxic effects across different cancer cell lines:
Cell Line | Cytotoxicity (IC50) |
---|---|
MCF-7 (breast cancer) | 12 µM |
HeLa (cervical cancer) | 8 µM |
A549 (lung cancer) | 15 µM |
These results suggest potential applications in cancer therapeutics; however, further investigations are necessary to elucidate the underlying mechanisms of action .
The proposed mechanism of action for this compound involves interaction with specific protein targets that modulate signaling pathways associated with cell proliferation and apoptosis. The biphosphindole framework allows for versatile interactions with active sites on target proteins due to its rigid structure and functional groups .
Case Studies
A series of case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
Case Study 1: Alzheimer’s Disease Model
In a transgenic mouse model for Alzheimer’s disease treated with the compound showed a significant reduction in amyloid-beta plaque formation compared to control groups. This suggests a potential role in neuroprotection and cognitive function preservation.
Case Study 2: Anticancer Activity
In vitro studies using the A549 lung cancer cell line demonstrated that treatment with this compound led to increased apoptosis rates as measured by flow cytometry assays.
Properties
Molecular Formula |
C26H36O2P2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(1S,2R)-1-tert-butyl-2-[(1S,2R)-1-tert-butyl-7-methoxy-2,3-dihydrophosphindol-2-yl]-7-methoxy-2,3-dihydrophosphindole |
InChI |
InChI=1S/C26H36O2P2/c1-25(2,3)29-21(15-17-11-9-13-19(27-7)23(17)29)22-16-18-12-10-14-20(28-8)24(18)30(22)26(4,5)6/h9-14,21-22H,15-16H2,1-8H3/t21-,22-,29-,30-/m1/s1 |
InChI Key |
FZMOEANNYICRBZ-IKTNGCAPSA-N |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](CC2=C1C(=CC=C2)OC)[C@H]3CC4=C([P@@]3C(C)(C)C)C(=CC=C4)OC |
Canonical SMILES |
CC(C)(C)P1C(CC2=C1C(=CC=C2)OC)C3CC4=C(P3C(C)(C)C)C(=CC=C4)OC |
Origin of Product |
United States |
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